13(S)-Hydroperoxylinolensäure

Übersicht

Beschreibung

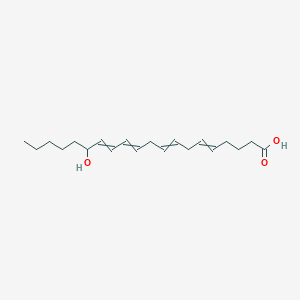

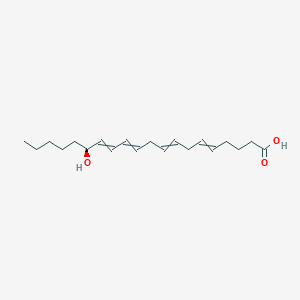

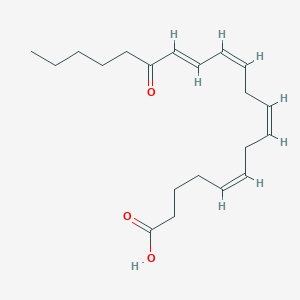

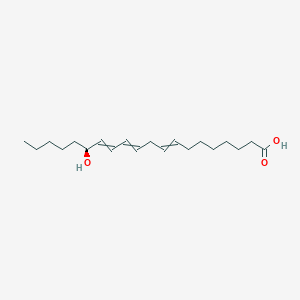

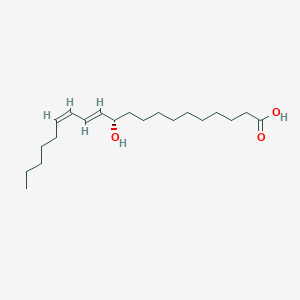

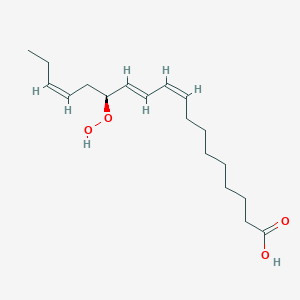

“(9Z,11E,13S,15Z)-13-Hydroxyoctadeca-9,11,15-trienoic acid” belongs to the class of organic compounds known as lineolic acids and derivatives . These are derivatives of lineolic acid, a polyunsaturated omega-6 18 carbon long fatty acid, with two CC double bonds .

Synthesis Analysis

This compound is a lipid hydroperoxide, obtained by the formal substitution of a hydrogen at position 9 of (9Z,11E,15Z)-octadeca-9,11,15-trienoic acid by a hydroperoxy group (the 13S-stereoisomer) . Biochemically, it is an 18-C rearrangement and primary peroxidation product of α-linolenic acid, an intermediate in prostaglandin and leukotriene metabolism, and the substrate of the lyase enzyme hydroperoxide dehydratase .Molecular Structure Analysis

The molecular formula of this compound is C18H30O4 . Its average mass is 310.42840 and its mono-isotopic mass is 310.21441 . The InChI string representation of its structure isInChI=1S/C18H30O4/c1- 2- 3- 11- 14- 17 (22- 21) 15- 12- 9- 7- 5- 4- 6- 8- 10- 13- 16- 18 (19) 20/h3,7,9,11- 12,15,17,21H,2,4- 6,8,10,13- 14,16H2,1H3, (H,19,20) /b9- 7- ,11- 3- ,15- 12+/t17- /m0/s1 . Chemical Reactions Analysis

“(9Z,11E,13S,15Z)-13-hydroperoxyoctadeca-9,11,15-trienoate” is a hydroperoxyoctadecatrienoate . It is a conjugate base of "(9Z,11E,13S,15Z)-13-hydroperoxyoctadeca-9,11,15-trienoic acid" .Physical And Chemical Properties Analysis

The compound has a boiling point of 454.5±40.0 °C . Its density is 1.016±0.06 g/cm3 . It has 4 hydrogen bond acceptors and 2 hydrogen bond donors . It has 14 freely rotating bonds . Its polar surface area is 70 Å2 .Wissenschaftliche Forschungsanwendungen

Rolle bei lipidmetabolischen Störungen und oxidativem Stress

13(S)-Hydroperoxylinolensäure spielt eine bedeutende Rolle bei lipidmetabolischen Störungen und oxidativem Stress, insbesondere in der Leber des Süßwasserdrums, Aplodinotus grunniens . Die durch eine fettreiche Ernährung induzierte Lipidablagerung war mit einem erhöhten Konditionsfaktor (CF), viszerosomatischen Index (VSI) und hepatosomatischen Index (HSI) verbunden. Die Lipidablagerung führte zu physiologischen und metabolischen Störungen, hemmte die antioxidative Kapazität und verschärfte die Belastung des Lipidstoffwechsels .

Beteiligung am Lipidstoffwechsel

Diese Verbindung ist am Lipidstoffwechsel beteiligt. Lipidablagerung förderte die Fettsäuresynthese, hemmte jedoch den Katabolismus. Das Transkriptom und Metabolom zeigten eine signifikante Anreicherung von Lipidstoffwechsel- und antioxidativen Stoffwechselwegen .

Wechselwirkung mit dem Peroxisomen-Proliferator-aktivierten Rezeptor (PPAR)

Die Interaktionsanalyse ergab, dass der durch Peroxisomen-Proliferator-aktivierte Rezeptor (PPAR) vermittelte 13-S-Hydroxyoctadecenoic acid (13 (s)-HODE) als zentrales Ziel bei der Regulierung des Lipidstoffwechsels und des oxidativen Stresses während der Lipidablagerung in A. grunniens dienen könnte.

Rolle bei der Lipidaufnahme, dem Cholesterintransport und der Apoptose

Studien haben gezeigt, dass 13 (s)-HODE die Lipidaufnahme, den Rücktransport von Cholesterin und die Apoptose erhöhen kann. Als Marker für oxidativen Stress führen fettreiche Diäten auch zu einem Anstieg von 13 (s)-HODE .

Potenzielle Rolle beim Lipidausgaben und der physiologischen Homöostase

Mit einem Experiment zur Einschränkung der Lipidaufnahme wurde bestätigt, dass PPARs den Lipidausgaben und die physiologische Homöostase in A. grunniens .

Wirkmechanismus

Target of Action

13(S)-Hydroperoxylinolenic acid, also known as 13(S)-HpOTrE, primarily targets the Peroxisome Proliferator-Activated Receptor (PPAR) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, metabolism, and tumorigenesis .

Mode of Action

The interaction of 13(S)-HpOTrE with PPARs leads to significant changes in cellular functions. Specifically, 13(S)-HpOTrE activates the transcription factor PPARγ . This activation stimulates the production of two receptors on the surface of macrophages: CD36, a scavenger receptor for oxidized low-density lipoproteins, native lipoproteins, oxidized phospholipids, and long-chain fatty acids; and adipocyte protein 2 (aP2), a fatty acid-binding protein . This interaction may cause macrophages to increase their uptake of these lipids, transitioning to lipid-laden foam cells .

Biochemical Pathways

The activation of PPARs by 13(S)-HpOTrE affects several biochemical pathways. The transcriptome and metabolome show significant enrichment of lipid metabolism and antioxidant pathways . This compound promotes fatty acid synthesis but suppresses catabolism . It is involved in the regulation of lipid metabolism and oxidative stress during lipid deposition .

Result of Action

The activation of PPARs by 13(S)-HpOTrE leads to increased lipid uptake by macrophages, which can transition into lipid-laden foam cells . This process contributes to plaque formation . Additionally, the compound is involved in lipid metabolic disorder and oxidative stress in the liver of freshwater drum, Aplodinotus grunniens .

Biochemische Analyse

Biochemical Properties

13(S)-Hydroperoxylinolenic acid interacts with various enzymes, proteins, and other biomolecules. It is produced by the action of 13-lipoxygenase (13-LOX) on α-linolenic acid (LeA) . The product of this reaction, 13(S)-Hydroperoxylinolenic acid, is a precursor for the prostaglandin-like plant hormones cis-(+)-12-oxophytodienoic acid (12-OPDA) and methyl jasmonate (MJ) .

Cellular Effects

The effects of 13(S)-Hydroperoxylinolenic acid on various types of cells and cellular processes are significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it contributes to plaque formation by activating the transcription factor, PPARγ .

Molecular Mechanism

At the molecular level, 13(S)-Hydroperoxylinolenic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in the activation of the transcription factor PPARγ, which in turn stimulates the production of two receptors on the surface of macrophages resident in the plaques .

Temporal Effects in Laboratory Settings

It is known that the compound plays a role in various biochemical reactions and cellular processes, indicating that it may have long-term effects on cellular function .

Metabolic Pathways

13(S)-Hydroperoxylinolenic acid is involved in the metabolic pathway of α-linolenic acid (LeA). It is produced by the action of 13-lipoxygenase (13-LOX) on α-linolenic acid (LeA), leading to the formation of 13(S)-Hydroperoxylinolenic acid .

Eigenschaften

IUPAC Name |

(9Z,11E,13S,15Z)-13-hydroperoxyoctadeca-9,11,15-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O4/c1-2-3-11-14-17(22-21)15-12-9-7-5-4-6-8-10-13-16-18(19)20/h3,7,9,11-12,15,17,21H,2,4-6,8,10,13-14,16H2,1H3,(H,19,20)/b9-7-,11-3-,15-12+/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYQGVDXDXBAABN-FQSPHKRJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC=CCCCCCCCC(=O)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H](/C=C/C=C\CCCCCCCC(=O)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017285 | |

| Record name | 13S-hydroperoxy-9Z,11E,15Z-octadecatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67597-26-6 | |

| Record name | 13S-hydroperoxy-9Z,11E,15Z-octadecatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13(S)-Hydroperoxylinolenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301803 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 13-HPOT synthesized in plants?

A1: 13-HPOT is produced from α-linolenic acid via the action of 13-lipoxygenase (13-LOX) enzymes. This oxygenation reaction is the first committed step in the biosynthesis of jasmonic acid (JA), a critical plant hormone. [, , , , ]

Q2: What are the downstream products of 13-HPOT in plants?

A2: 13-HPOT serves as a substrate for several enzymes, leading to the formation of various bioactive molecules. Allene oxide synthase (AOS) converts 13-HPOT to an unstable allene oxide, which is further cyclized by allene oxide cyclase (AOC) to form 12-oxo-phytodienoic acid (12-OPDA). 12-OPDA is then converted to JA, a key regulator of plant defense and development. [, , , , , , , ]

Q3: Can 13-HPOT be metabolized by other pathways besides the JA pathway?

A3: Yes, 13-HPOT can also be metabolized by hydroperoxide lyase (HPL) to produce volatile aldehydes like hexanal and (Z)-3-hexenal, which contribute to the characteristic aroma of plants upon wounding. These volatiles play a role in attracting pollinators and defending against herbivores. [, , , ]

Q4: Does the presence of specific double bonds in 13-HPOT influence its metabolism?

A4: Yes, the presence of a double bond in the β,γ-position to the hydroperoxide group in 13-HPOT significantly enhances its cyclization rate to form cyclopentenones like 12-oxo-PDA, a crucial precursor to JA. This effect is attributed to anchimeric assistance provided by the double bond. []

Q5: What is known about the regulation of 13-LOX, the enzyme responsible for 13-HPOT synthesis?

A5: 13-LOX activity can be influenced by various factors, including developmental stage, environmental cues, and hormonal signals. For example, wounding in strawberry fruits was shown to increase both LOX and HPL activity, leading to increased production of C6 aldehydes from 13-HPOT. []

Q6: How do environmental factors impact 13-HPOT levels in plants?

A6: Environmental stresses, such as wounding, pathogen attack, and abiotic stresses like drought, can trigger significant changes in 13-HPOT levels. These changes are often associated with the activation of defense responses. [, , , , , ]

Q7: Are there specific inhibitors of enzymes involved in 13-HPOT metabolism?

A7: Yes, diethyldithiocarbamic acid (DIECA) has been shown to inhibit the octadecanoid signaling pathway by reducing 13-HPOT to 13-hydroxylinolenic acid (13-HOTrE), effectively depleting the precursor pool for JA synthesis. [, ]

Q8: What is the role of 13-HPOT in plant defense responses?

A8: 13-HPOT is a key precursor to JA, a central regulator of plant defense against herbivores and pathogens. JA signaling activates the expression of defense-related genes, leading to the production of anti-herbivore and antimicrobial compounds. [, , , , , ]

Q9: Can 13-HPOT be used as a biocontrol agent for plant protection?

A10: Studies have shown that exogenous application of 13-HPOT can enhance plant resistance to certain pathogens. Its potential as a biocontrol agent warrants further exploration. [, ]

Q10: How does 13-HPOT affect plant plasma membrane structure?

A11: Research indicates that 13-HPOT can insert into plant plasma membranes, influencing their fluidity and thickness. This interaction is suggested to contribute to its elicitor activity, triggering early plant defense responses. [, ]

Q11: What is the molecular formula and weight of 13-HPOT?

A11: The molecular formula of 13-HPOT is C18H30O4, and its molecular weight is 306.44 g/mol.

Q12: What are the major spectroscopic techniques used to characterize 13-HPOT?

A13: Commonly used spectroscopic techniques include ultraviolet-visible (UV-Vis) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide valuable information about the structure and purity of 13-HPOT. [, ]

Q13: What analytical methods are employed to quantify 13-HPOT?

A14: High-performance liquid chromatography (HPLC) is widely used to separate and quantify 13-HPOT from complex mixtures. Different detection methods, such as UV-Vis detectors and mass spectrometers, can be coupled with HPLC to enhance sensitivity and selectivity. [, , ]

Q14: What are some promising areas for future research on 13-HPOT?

A14: Further investigation is needed to fully understand:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-Azabicyclo[3.2.1]octan-5-yl)acetonitrile](/img/structure/B163584.png)